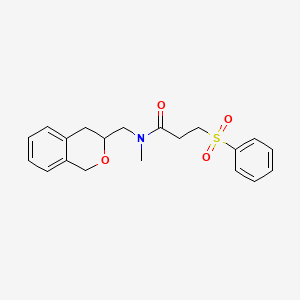![molecular formula C17H19N3O5S B2435455 4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide CAS No. 2309341-31-7](/img/structure/B2435455.png)
4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a dioxopiperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:
Formation of the Furan and Thiophene Rings: The furan and thiophene rings can be synthesized through well-established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling of the Rings: The furan and thiophene rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, to form the 5-(furan-2-yl)thiophen-2-yl intermediate.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the intermediate.
Formation of the Dioxopiperazine Moiety: The dioxopiperazine ring is formed through a cyclization reaction involving the intermediate and a suitable dicarbonyl compound.
Final Coupling and Carboxamide Formation: The final step involves coupling the dioxopiperazine intermediate with an ethylamine derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopiperazine moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furan and thiophene oxides.
Reduction: Formation of hydroxyl derivatives of the dioxopiperazine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. The presence of the dioxopiperazine moiety suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The combination of furan, thiophene, and dioxopiperazine rings may confer unique biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In industry, the compound could find applications in the development of new materials, such as organic semiconductors or light-emitting diodes, due to the electronic properties of the furan and thiophene rings.
Wirkmechanismus
The mechanism of action of 4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The dioxopiperazine moiety could act as a chelating agent, binding to metal ions and affecting their biological availability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide: shares similarities with other compounds containing furan, thiophene, and dioxopiperazine rings.
Thiophene-based compounds: Known for their electronic properties and applications in materials science.
Furan-based compounds: Often explored for their bioactivity and use in drug discovery.
Dioxopiperazine derivatives: Investigated for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct functional groups, which may confer a unique set of chemical and biological properties not found in other compounds.
Eigenschaften
IUPAC Name |
4-ethyl-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-10-11(21)13-5-6-14(26-13)12-4-3-9-25-12/h3-6,9,11,21H,2,7-8,10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHIHZRANPZRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


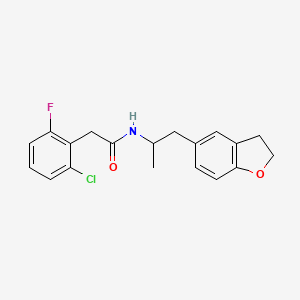


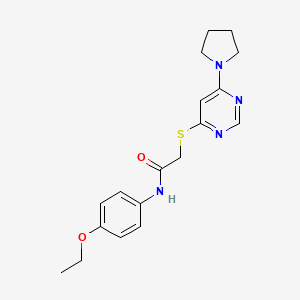
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2435381.png)
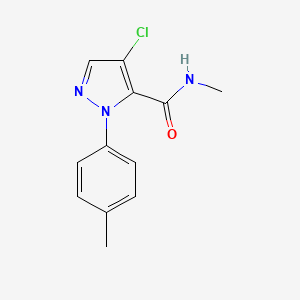
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)
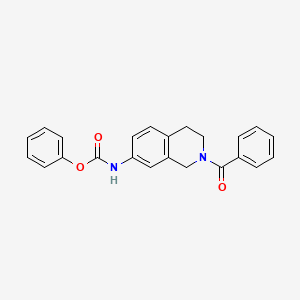
![3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2435388.png)
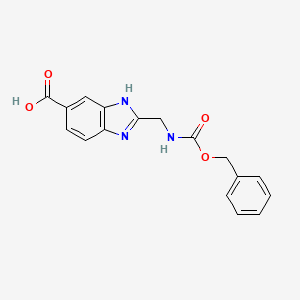
![2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid](/img/structure/B2435390.png)
